molecular formula C14H23FN2 B5856229 N',N'-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine

N',N'-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine

Cat. No.: B5856229
M. Wt: 238.34 g/mol
InChI Key: XQZXGMWVYAYPDZ-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound is characterized by the presence of a fluorophenyl group attached to a diethylmethylamine moiety

Properties

IUPAC Name

N',N'-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(15)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXGMWVYAYPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with N,N-diethyl-N-methylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the diethylmethylamine moiety contributes to its overall stability and solubility. The compound may act as an agonist or antagonist, depending on the target receptor and the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’-diethyl-N-[(3-chlorophenyl)methyl]-N-methylethane-1,2-diamine
  • N’,N’-diethyl-N-[(3-bromophenyl)methyl]-N-methylethane-1,2-diamine
  • N’,N’-diethyl-N-[(3-methylphenyl)methyl]-N-methylethane-1,2-diamine

Uniqueness

N’,N’-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its chloro, bromo, or methyl analogs.

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